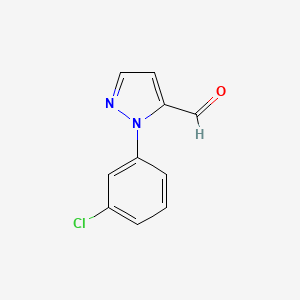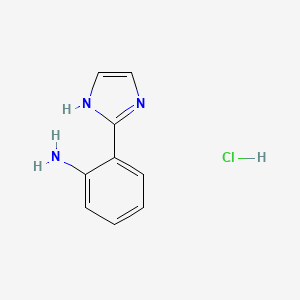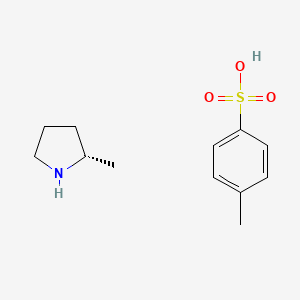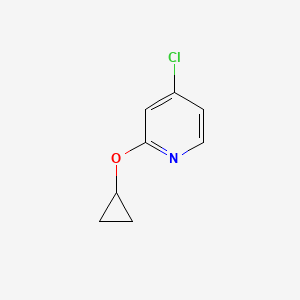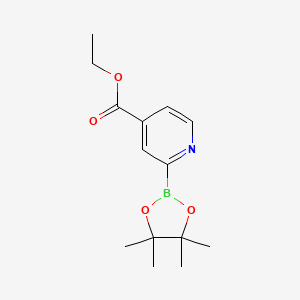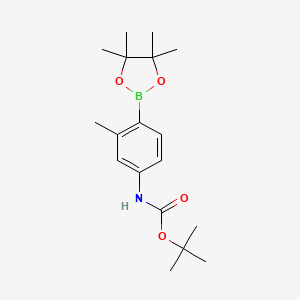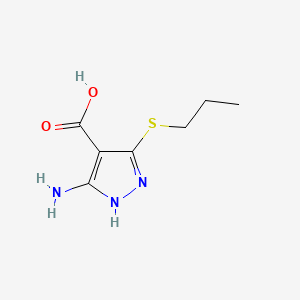
3-Amino-5-(propylthio)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(propylthio)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a propylthio group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(propylthio)-1H-pyrazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino, propylthio, and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a hydrazine derivative with a β-keto ester can form the pyrazole ring, which is then functionalized with the desired substituents through subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(propylthio)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-5-(propylthio)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as corrosion inhibitors.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-(propylthio)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can target kinases or other proteins involved in cell signaling pathways, thereby modulating cellular functions and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: Similar in structure but with a methyl group instead of a propylthio group.
3-Amino-5-mercapto-1,2,4-triazole: Contains a mercapto group instead of a propylthio group.
Uniqueness
3-Amino-5-(propylthio)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the propylthio group, which can impart distinct chemical and biological properties. This makes it a valuable compound for the development of new materials and therapeutic agents.
Properties
CAS No. |
114433-45-3 |
|---|---|
Molecular Formula |
C7H11N3O2S |
Molecular Weight |
201.244 |
IUPAC Name |
5-amino-3-propylsulfanyl-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2S/c1-2-3-13-6-4(7(11)12)5(8)9-10-6/h2-3H2,1H3,(H,11,12)(H3,8,9,10) |
InChI Key |
VXGBDOMKQAZBIU-UHFFFAOYSA-N |
SMILES |
CCCSC1=NNC(=C1C(=O)O)N |
Synonyms |
1H-Pyrazole-4-carboxylicacid,3-amino-5-(propylthio)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



